molecular formula C15H14BrNO4S B2601224 N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 941971-04-6

N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2601224
CAS No.: 941971-04-6
M. Wt: 384.24
InChI Key: CRLJUSCZAFTUNH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is an organic compound characterized by its unique structural features, including a bromophenyl group and a benzodioxepine ring

Biochemical Analysis

Biochemical Properties

N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can bind to receptor proteins, modulating signal transduction pathways and altering cellular responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This compound can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to enzyme active sites, inhibiting their catalytic activity. For example, it may act as a competitive inhibitor, blocking the substrate from accessing the enzyme’s active site. Additionally, this compound can interact with DNA-binding proteins, influencing gene expression by altering the binding affinity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under specific conditions, but it may degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. This compound can accumulate in certain tissues, depending on its affinity for specific cellular components. Understanding its transport and distribution is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, influencing metabolic processes. The precise localization of this compound is essential for understanding its cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepine ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using bromobenzene derivatives and suitable catalysts.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
  • N-(4-chlorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
  • N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Uniqueness

Compared to similar compounds, N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c16-11-2-4-12(5-3-11)17-22(18,19)13-6-7-14-15(10-13)21-9-1-8-20-14/h2-7,10,17H,1,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLJUSCZAFTUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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